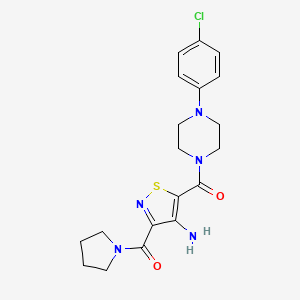
(4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(4-chlorophenyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound involves several functional groups, including a pyrrolidine ring, an isothiazolyl group, and a piperazinyl group. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The isothiazolyl group is a heterocyclic compound containing sulfur and nitrogen. The piperazinyl group is a six-membered ring containing two nitrogen atoms.科学的研究の応用
Antimicrobial Applications
One of the prominent applications of related compounds involves their antimicrobial properties. For instance, the synthesis and evaluation of new pyridine derivatives, including compounds similar in structure, have demonstrated variable and modest activity against various strains of bacteria and fungi. This suggests potential avenues for further exploration in antimicrobial drug development (Patel, Agravat, & Shaikh, 2011).
Synthetic Methodologies
Research on synthetic methodologies provides insight into generating compounds with similar complex structures. For example, the generation of 3-piperidine(methan)amines and their cyclic analogues, which share structural similarities, showcases the synthetic routes to derive such compounds with potential Substance P antagonist profiles (Knoops, Deroover, Jidong, Compernolle, & Hoornaert, 1997). Another study highlights the facile generation of nonstabilized azomethine ylides through decarboxylative condensation, indicating methods for producing related compounds (Tsuge, Kanemasa, Ohe, & Takenaka, 1987).
Biological Activities and Applications
Investigations into the molecular interactions of analogous compounds with biological receptors can inform the development of therapeutic agents. For instance, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide's interaction with the CB1 cannabinoid receptor provide valuable insights into designing receptor-specific drugs (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Additionally, the synthesis of N-substituted pyrrolidine-2-one containing piperazine derivatives explores the creation of novel compounds with potential therapeutic applications, demonstrating the versatility and potential of similar chemical structures in drug development (Ghandi, Khodadadi, & Abbasi, 2016).
特性
IUPAC Name |
[4-amino-3-(pyrrolidine-1-carbonyl)-1,2-thiazol-5-yl]-[4-(4-chlorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2S/c20-13-3-5-14(6-4-13)23-9-11-25(12-10-23)19(27)17-15(21)16(22-28-17)18(26)24-7-1-2-8-24/h3-6H,1-2,7-12,21H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIGKJVUPYYVJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NSC(=C2N)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(4-chlorophenyl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(dimethylsulfamoyl)-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2384382.png)
![2-{[(Pyridin-4-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2384383.png)
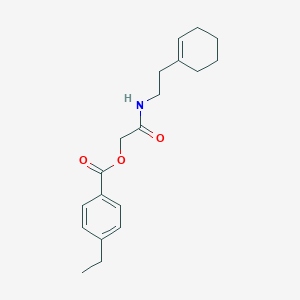
![8-{4-[(6-Chloro-2-fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2384385.png)
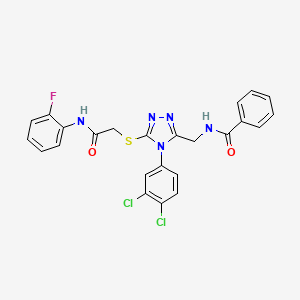
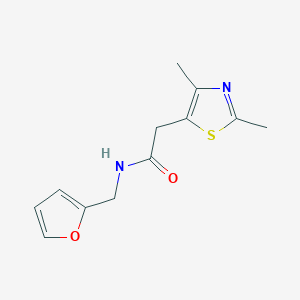

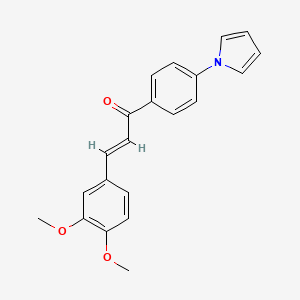
![3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2384390.png)
![N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2384393.png)
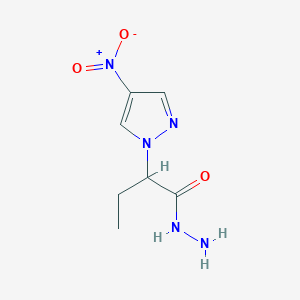
![Ethyl 1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2384399.png)
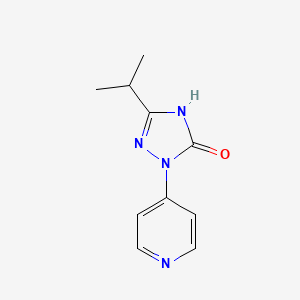
![2-(2,4-Difluorophenoxy)-1-[1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]propan-1-one](/img/structure/B2384403.png)